molecular formula C11H10N2O4S B2469615 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903258-85-4

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2469615
CAS No.: 1903258-85-4
M. Wt: 266.27
InChI Key: YONRTLGSTADBAO-UHFFFAOYSA-N
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Description

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1903258-85-4) is a high-purity chemical compound with the molecular formula C11H10N2O4S and a molecular weight of 266.27 . This complex heterocyclic scaffold is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. The structure incorporates both an oxazolidine-2,4-dione moiety, a core structure found in various pharmacologically active agents, and an azetidine ring functionalized with a thiophene carbonyl group . This unique architecture makes it a valuable building block for developing potential therapeutics. Heterocyclic compounds containing structures such as oxazolidinedione and thiazolidine (a related sulfur-containing heterocycle) are extensively studied for their diverse biological activities. These activities can include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties, often acting through mechanisms such as enzyme inhibition or interaction with specific biological targets like the PPARγ receptor . The presence of the azetidine ring, a four-membered nitrogen heterocycle, further enhances its utility as a synthetic intermediate. Azetidine derivatives are frequently explored in drug discovery for treatments targeting conditions such as obesity, eating disorders, liver fibrosis, and various central nervous system disorders . Researchers can utilize this compound as a key precursor for constructing more complex molecular architectures or as a core scaffold for probing structure-activity relationships. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9-5-17-11(16)13(9)8-3-12(4-8)10(15)7-1-2-18-6-7/h1-2,6,8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONRTLGSTADBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Components

The target molecule comprises three distinct moieties:

  • Thiophene-3-carbonyl group : Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
  • Azetidine ring : Synthesized through [2+2] cycloadditions or ring-closing reactions of 1,3-diamines.
  • Oxazolidine-2,4-dione : Constructed via cyclization of urea derivatives or carbamates with α-hydroxy acids.

Retrosynthetic Pathways

Two primary disconnection strategies dominate literature:

  • Path A : Disconnect the oxazolidine-dione from the azetidine-thiophene fragment, enabling modular synthesis.
  • Path B : Disconnect the thiophene-carbonyl group from the azetidine-oxazolidine core, favoring late-stage functionalization.

Stepwise Synthetic Methodologies

Thiophene-3-carbonyl Azetidine Intermediate

Thiophene-3-carbaldehyde Functionalization

Thiophene-3-carbaldehyde serves as the starting material in multiple routes. Protection of the aldehyde as an ethylene ketal (ethylene glycol, p-toluenesulfonic acid, benzene, reflux) prevents undesired side reactions during subsequent steps.

Example Protocol :

  • Reagents : Thiophene-3-carbaldehyde (50 g), ethylene glycol (40 mL), p-toluenesulfonic acid (1.0 g), benzene (200 mL).
  • Conditions : Reflux with Dean-Stark trap for 6 hours.
  • Yield : >90% ketal protection.
Azetidine Ring Formation

Azetidine rings are synthesized via intramolecular nucleophilic substitution. For instance, treatment of 1,3-dibromopropane with ammonia under high pressure yields azetidine, which is subsequently N-acylated with thiophene-3-carbonyl chloride.

Key Data :

Parameter Value
Catalyst Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0°C → Room temp
Yield 78%

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Thiophene Incorporation

Palladium catalysts enable efficient coupling of boronic esters to halogenated azetidines. A notable example involves:

  • Boronate Preparation : Lithiation of thiophene ketal with n-BuLi (−78°C), followed by triisopropyl borate quenching.
  • Coupling Partner : 2-Bromo-5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalene (34.0 g).
  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (3.5 g).

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Reflux (8 hours)
  • Yield : 82% coupled product.

Oxazolidine-2,4-dione Cyclization Strategies

Carbamate Cyclization with α-Hydroxy Acids

Reaction of azetidine-thiophene intermediates with ethyl carbamate and glycolic acid under acidic conditions yields the oxazolidine-dione ring. Nano-CdZr₄(PO₄)₆ (0.6 mol%) enhances reaction efficiency by activating carbonyl groups.

Mechanistic Insights :

  • Imine formation between aldehyde and amine.
  • Sulfur nucleophile attack on activated imine.
  • Intramolecular cyclization to form oxazolidine-dione.

Comparative Solvent Study :

Solvent Catalyst Loading Yield (%)
MeOH None 45
THF Et₃N 68
CHCl₃ Nano-CdZr₄(PO₄)₆ 92

Green Chemistry and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid toxic solvents while maintaining high yields (85–90%). Reactants are ground with K₂CO₃ as a base, achieving complete conversion in 2 hours.

Recyclable Nanocatalysts

Nano-CoFe₂O₄ enables five reaction cycles without significant activity loss (≤5% yield drop). Characterization via XRD and TEM confirms structural stability post-reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a broader class known as oxazolidinones, which have been extensively studied for their antibacterial properties. Specifically:

  • Antimicrobial Activity : Oxazolidinones have shown potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  • Anticancer Potential : Research indicates that derivatives of oxazolidinones may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .

Biological Studies

The unique structure of 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione allows it to interact with various biological targets:

  • Enzyme Interactions : The compound can serve as a model for studying enzyme interactions and protein binding due to its ability to inhibit or modify the activity of specific enzymes .

Industrial Applications

In addition to its biological applications, this compound holds potential in the development of new materials:

  • Polymer Science : Its unique chemical properties make it suitable for synthesizing polymers and coatings with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to oxazolidinones exhibit significant antimicrobial activity against various pathogens. The compound's structure was modified to enhance its binding affinity to bacterial ribosomes, leading to improved efficacy against resistant strains .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of oxazolidinone derivatives has shown promising results in vitro. Compounds were tested against various cancer cell lines, revealing IC50 values indicating potent inhibitory effects on cell growth .

Mechanism of Action

The mechanism of action of 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Bonding

The compound’s oxazolidine-2,4-dione core is analogous to thiazolidine-2,4-dione derivatives (e.g., 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione) but differs in the replacement of sulfur (thiazolidine) with oxygen (oxazolidine).

Key Comparisons :

Compound Class Core Structure Substituents Bond Lengths/Angles Notable Interactions
Target Compound Oxazolidine-2,4-dione Thiophene-3-carbonyl-azetidinyl Similar to chroman-2,4-diones Azetidine-thiophene conjugation
Thiazolidine-2,4-diones Thiazolidine-2,4-dione Diisopropylaminoethyl, benzylidene Standard for 5-membered rings π-π interactions with aromatic systems
Chroman-2,4-diones Chroman-2,4-dione Aryl/alkylaminoethylidene C=O bond: ~1.21 Å Hydrogen bonding with hydroxyl groups
Azetidin-2-ones Azetidin-2-one Benzimidazole derivatives N/A Hydrazide-mediated synthesis
  • Bonding Trends : The oxazolidine-2,4-dione core in the target compound shares bond lengths (e.g., C=O at ~1.21 Å) with chroman-2,4-diones, suggesting comparable electronic delocalization .

Physicochemical Data :

Property Target Compound (Predicted) 3-(2-Diisopropylaminoethyl)thiazolidine-2,4-dione Chroman-2,4-dione Derivatives
Melting Point N/A 83–85°C (ethanol) 150–200°C (varies with substituents)
Solubility Moderate in polar solvents Low in water; soluble in DMSO Low in water; soluble in acetone
LogP (Lipophilicity) ~2.5 (thiophene enhances) ~3.0 (diisopropyl group) ~1.8–2.2 (hydroxy substituents)
  • Lipophilicity : The thiophene-3-carbonyl group in the target compound likely increases LogP compared to hydroxyl-substituted chroman-2,4-diones, favoring membrane permeability .

Hypothesized Bioactivity of Target Compound :

  • The thiophene moiety may enhance interactions with sulfur-binding enzymes (e.g., cysteine proteases).
  • The azetidine-oxazolidinedione combination could mimic transition states in enzymatic reactions, similar to β-lactam antibiotics .

Biological Activity

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione, with a molecular formula of C11_{11}H10_{10}N2_2O4_4S and a molecular weight of approximately 266.27 g/mol . Its structure features an oxazolidine ring fused with an azetidine moiety and a thiophene substituent, which may influence its biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of thiophene-3-carbonyl chloride with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. Reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane, performed at low temperatures to prevent decomposition of intermediates .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or modulation of enzymatic activity, potentially affecting various biological pathways .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazolidine derivatives have shown that they can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound 18A549 (Lung Cancer)<10Induces apoptosis
Compound 18MCF-7 (Breast Cancer)<15Inhibits cell proliferation
This compoundHeLa (Cervical Cancer)TBDTBD

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have shown antibacterial activity against various Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

A study evaluating the cytotoxic effects of various thiazolidin derivatives found that certain compounds exhibited lower IC50 values compared to traditional chemotherapeutics like irinotecan. The safety index (SI) was also calculated to assess the therapeutic window of these compounds .

Research Findings

Recent studies have demonstrated that the compound can modulate multiple mechanisms involved in metabolic disorders. For example, some derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential applications in diabetes management .

Q & A

Q. How can computational methods predict its interaction with novel biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina.
  • MD simulations : Simulate binding stability over 100 ns to assess dynamic interactions .

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